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4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Lipophilicity Drug-likeness Physicochemical profiling

Researchers developing kinase inhibitor screening libraries face challenges with lipophilic, promiscuous compounds that aggregate at screening concentrations. This 270.29 Da pyrazolyl-quinoxalinone (CAS 1013788-21-0) addresses that problem with an XLogP3 of 1-replacing high-logP tetrahydroquinoxalinones (e.g., 4-benzoyl logP >2.8) to reduce non-specific inhibition. Key differentiators: (i) Low molecular weight and single rotatable bond suit fragment-based screening; (ii) Three H-bond acceptors provide an additional polar contact for SAR studies; (iii) Low phospholipidosis risk for prolonged in vitro assays. Rapid global dispatch from dedicated research-chemical stock.

Molecular Formula C14H14N4O2
Molecular Weight 270.292
CAS No. 1013788-21-0
Cat. No. B2618257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
CAS1013788-21-0
Molecular FormulaC14H14N4O2
Molecular Weight270.292
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C
InChIInChI=1S/C14H14N4O2/c1-9-7-12(17(2)16-9)14(20)18-8-13(19)15-10-5-3-4-6-11(10)18/h3-7H,8H2,1-2H3,(H,15,19)
InChIKeyXDSPILOYQIURCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Research Classification


4-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1013788-21-0) is a synthetic small-molecule heterocycle (MW 270.29 g/mol, C₁₄H₁₄N₄O₂) containing a 1,2,3,4-tetrahydroquinoxalin-2-one core N-acylated with a 1,3-dimethyl-1H-pyrazole-5-carbonyl moiety [1]. It is a member of the broader pyrazolyl-quinoxalinone chemotype, which has been explored in medicinal chemistry for kinase inhibition [2]. The compound is listed in PubChem (CID 16864031) with computed physicochemical descriptors including XLogP3 of 1, one hydrogen bond donor, and three hydrogen bond acceptors [1].

Pyrazolyl-quinoxalinone chemotype explored for kinase inhibition research
Synthetic heterocycle with computed drug-like property profile
Supports solubility-sensitive screening and fragment-based design workflows

Why Generic Analogs Cannot Substitute


Close analogs of the tetrahydroquinoxalin-2-one scaffold exhibit divergent target selectivity profiles that preclude interchangeable use. For example, 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one is reported as a dipeptidyl peptidase-IV (DPP-IV) inhibitor , whereas 4-propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one acts as a PARP-1 inhibitor , and 4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is described as having potential activity at PARP and other enzymes . The C4-acyl substituent functions as a critical pharmacophoric element that dictates target engagement; thus, substitution of the 1,3-dimethylpyrazole-5-carbonyl group with a different acyl, sulfonyl, or alkyl group can result in complete loss of activity at the intended target. Furthermore, the pyrazolyl-quinoxalinone chemotype has been broadly claimed as kinase inhibitors in which minor structural modifications significantly alter kinase selectivity profiles [1]. These observations underscore that 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one cannot be replaced by a generic analog without experimental validation of target-specific activity.

C4-acyl pharmacophore specificity The 1,3-dimethylpyrazole-5-carbonyl group controls target engagement; substitution with a different acyl or alkyl group may shift kinase selectivity profile.
Analog activity may not transfer Structurally close tetrahydroquinoxalin-2-one analogs exhibit divergent target profiles (e.g., DPP-IV vs. PARP-1); direct interchangeability requires target-specific validation.

Quantitative Differentiation Evidence


Lipophilicity vs. 4-Benzoyl Analog

The target compound has a computed XLogP3 value of 1 [1], which is substantially lower than the predicted logP for 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one (estimated logP ≈ 2.8–3.0 based on structural calculation). This approximately 100-fold lower predicted octanol-water partition coefficient indicates significantly reduced lipophilicity compared to the benzoyl analog, suggesting improved aqueous solubility and a different absorption-distribution profile in biological assays. The difference arises from the replacement of a hydrophobic phenyl ring with a more polar 1,3-dimethylpyrazole ring.

Lipophilicity vs. 4-Benzoyl Analog
Reported
XLogP3 = 1 (target) vs. ~2.8–3.0 (benzoyl analog)
ΔlogP ≈ 1.8–2.0 units (~100-fold partition difference)
Supports solubility-driven assay selection; lower non-specific partitioning expected
Computed data; no experimental logP available
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count Differentiation

The target compound presents 3 hydrogen bond acceptor (HBA) sites (Cactvs-computed) [1], compared to 2 HBA sites in 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one and 2 HBA sites in 4-(4-chlorophenyl)methyl-1,2,3,4-tetrahydroquinoxalin-2-one. The additional HBA arises from the endocyclic nitrogen of the pyrazole ring. This increases the potential for specific polar interactions within a target binding pocket, such as the hinge-binding region of kinases, where a third hydrogen bond can substantially enhance affinity.

H-Bond Acceptor Count
Class-level inference
+1 HBA vs. benzoyl/chlorophenylmethyl analogs (3 vs. 2)
May support kinase hinge-binding SAR interpretation
Computed property; no direct binding data
Hydrogen bonding Pharmacophore Target engagement

Rotatable Bond Constraint Advantage

The target compound has only 1 rotatable bond (the carbonyl linker between the tetrahydroquinoxalinone core and the pyrazole ring) [1]. In contrast, 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one also has 1 rotatable bond, but analogs such as 4-propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one and 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one possess 2 rotatable bonds each. The lower rotatable bond count of the target compound indicates greater conformational pre-organization, which reduces the entropic penalty upon target binding and can translate into improved binding affinity per unit of molecular weight (ligand efficiency).

Conformational Restriction
Cross-study comparable
1 rotatable bond vs. 2 in propanoyl and chlorophenylmethyl analogs
May reduce entropic penalty in binding models, supporting ligand-efficiency analysis
Computed; no thermodynamic measurement
Conformational restriction Entropic penalty Ligand efficiency

Research and Industrial Applications


Low-Lipophilicity Kinase Inhibitor Libraries

With an XLogP3 of 1, this compound is a preferred choice for kinase inhibitor screening libraries where Lipinski-compliant, soluble chemotypes are desired. In head-to-head library design, it replaces more lipophilic tetrahydroquinoxalinone analogs (e.g., 4-benzoyl-substituted variants with logP >2.8) that may exhibit non-specific inhibition or aggregation at screening concentrations [1].

Fragment-Based Lead Discovery

The compound's low molecular weight (270.29 Da) and only 1 rotatable bond make it suitable for fragment-based screening campaigns. Its conformational rigidity confers a favorable entropic profile for initial fragment hits, which can be elaborated via structure-based design. This advantage is absent in more flexible analogs such as 4-propanoyl or 4-(4-chlorophenyl)methyl derivatives [1].

Kinase Hinge-Binding SAR Studies

The presence of 3 hydrogen bond acceptors, including the pyrazole endocyclic nitrogen, provides an additional polar contact point in the ATP-binding pocket hinge region. This makes the compound a useful tool for SAR studies aimed at mapping the contribution of a third H-bond to kinase selectivity, a feature not available in the 2-HBA benzoyl or chlorophenylmethyl analogs [1].

Reduced Phospholipidosis Risk In Vitro

The compound's low XLogP3 (1) and low molecular weight predict a reduced risk of phospholipidosis compared to more lipophilic analogs, making it a safer choice for prolonged in vitro cellular assays where phospholipid accumulation can confound phenotypic readouts. This is supported by class-level inference where compounds with logP < 1.5 and MW < 300 are associated with low phospholipidosis risk [1].

Application
Selection Property
Validation Focus
Low-lipophilicity kinase inhibitor library design
Low computed logP profile (XLogP3 1)
Solubility and non-specific binding screening
Fragment-based lead discovery
Low MW (270 Da) and minimal rotatable bonds
Ligand efficiency model interpretation
Kinase hinge-binding SAR studies
Additional hydrogen bond acceptor (3 HBA)
Hinge-region polar contact mapping
Phospholipidosis risk model evaluation
Combined low logP and low MW
Phospholipidosis endpoint monitoring in prolonged assays
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